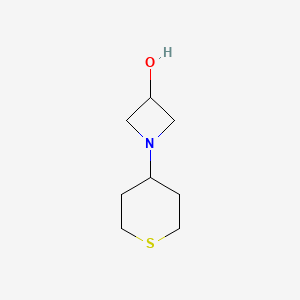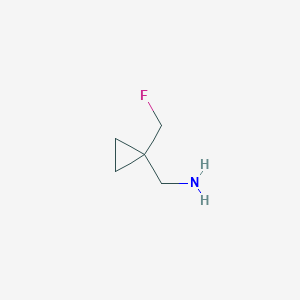
(1-(Fluoromethyl)cyclopropyl)methanamine
Vue d'ensemble
Description
“(1-(Fluoromethyl)cyclopropyl)methanamine”, also known as FCPMA, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 217.16 .
Molecular Structure Analysis
The molecular formula of “(1-(Fluoromethyl)cyclopropyl)methanamine” is C5H10FN. The InChI code is 1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2; (H,6,7) .Physical And Chemical Properties Analysis
“(1-(Fluoromethyl)cyclopropyl)methanamine” has a molecular weight of 103.14 g/mol. It is stored at 4 degrees Celsius . The predicted boiling point is 118.8±5.0 °C, and the predicted density is 1.002±0.06 g/cm3 .Applications De Recherche Scientifique
Antiviral Activity
(1-(Fluoromethyl)cyclopropyl)methanamine derivatives have been studied for their antiviral properties. A study by Kolocouris et al. (1994) reported the synthesis of some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, which exhibited inhibition of the cytopathicity of the influenza A virus at concentrations lower than amantadine and lower than their cytotoxic concentrations to host cells (Kolocouris et al., 1994).
Serotonin Receptor Agonism
Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high affinity for the 5-HT1A receptor, selectivity, and antidepressant-like activity (Sniecikowska et al., 2019).
Drug Molecule Optimization
Veliks et al. (2020) investigated the trans-fluorine effect on the hydrolysis rate of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, leading to the synthesis of fluorocyclopropyl analogs of cabozantinib, a c-Met and VEGFR-2 inhibitor. This study highlights the potential of the fluorocyclopropane moiety in fine-tuning drug molecules (Veliks et al., 2020).
Nucleoside Analogs
Rosen et al. (2004) synthesized diastereopure monofluorinated cyclopropanoid nucleosides for biological studies. This work provides insights into the synthesis and potential applications of fluorinated cyclopropane-based nucleosides (Rosen et al., 2004).
Enantioselective Synthesis
Demir et al. (2004) conducted a study on the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are restricted homophenylalanine analogs starting from simple aromatic aldehydes. This research contributes to the field of stereochemistry and enantioselective synthesis (Demir et al., 2004).
Therapeutic Potential of Cyclopropyl Rings
Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, highlighting its unique features that enhance potency and reduce off-target effects in drugs (Talele, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-3-5(4-7)1-2-5/h1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLGKJDVQQUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Fluoromethyl)cyclopropyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




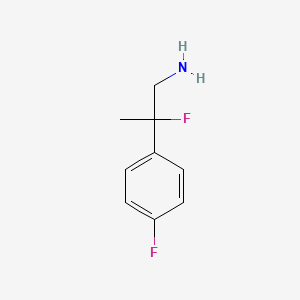

![2-(Benzo[d]oxazol-2-yl)-2-methylpropan-1-amine](/img/structure/B1472406.png)
![1-[(3,5-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1472408.png)
![1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472411.png)
![1-[(3,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1472412.png)
![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)
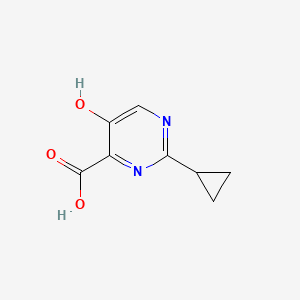

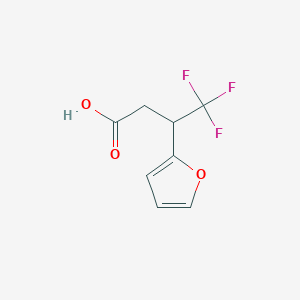
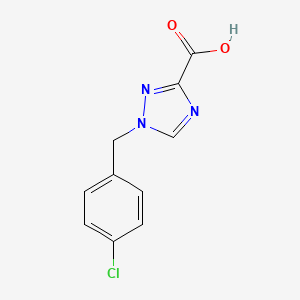
![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1472422.png)
